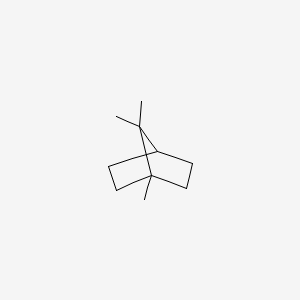

Camphane

Overview

Description

Camphane (1,7,7-trimethylbicyclo[2.2.1]heptane), also known as bornane, is a bicyclic monoterpene with a rigid, fused bicyclic structure . It occurs naturally in essential oils, such as ginger (Zingiber officinale), where it constitutes ~11% of the volatile profile , and in dairy products like Herreño cheese, derived from livestock consuming aromatic plants . This compound derivatives, such as 2-hydroxythis compound (borneol), exhibit antioxidant and neuroprotective properties, making them relevant in pharmaceutical research .

Preparation Methods

Industrial Preparation via Catalytic Isomerization of α-Pinene

The primary industrial route to camphane involves the isomerization of α-pinene, a major constituent of turpentine. Turpentine, a byproduct of the pulp and paper industry, is distilled under reduced pressure (0–0.01 MPa) to isolate α-pinene, which serves as the feedstock . The subsequent isomerization reaction is catalyzed by a multifunctional solid acid catalyst, enabling the transformation of α-pinene into this compound with minimal byproducts.

Turpentine Distillation and α-Pinene Isolation

Turpentine undergoes fractional distillation to separate α-pinene from other terpenes like β-pinene and limonene. The process occurs at atmospheric pressure or mild vacuum (0–0.01 MPa), with α-pinene collected at a boiling point of 155–156°C . The purity of α-pinene directly impacts the efficiency of downstream reactions, necessitating rigorous distillation controls.

Catalytic Isomerization Reaction

The isomerization of α-pinene to this compound is conducted in a batch reactor under the following conditions :

-

Temperature : 120–145°C

-

Catalyst loading : 5–8 wt% relative to α-pinene

-

Reaction time : 2–4 hours

-

Solvent : Water (10–30 wt% relative to α-pinene)

The reaction mechanism proceeds via acid-catalyzed carbocation rearrangements. The catalyst’s Brønsted and Lewis acid sites facilitate protonation of α-pinene’s double bond, followed by hydride shifts and ring closure to form this compound .

Catalyst Design and Optimization

The patented catalyst (CN105175212A) is a composite material synthesized through a multistep process. Its formulation enhances acidic site density and thermal stability, critical for sustaining activity under elevated temperatures .

Catalyst Synthesis Protocol

The catalyst is prepared as follows :

Step A : Metatitanic acid (H₂TiO₃) and metasilicic acid (H₂SiO₃) are combined with sodium hydroxide (40% w/w) in a 5:3:30 ratio. The mixture is stirred at 25°C for 3 hours, then heated to 120°C for 10 hours to form a sodium titanosilicate precipitate.

Step B : The precipitate is washed to neutrality (pH 7.3–8.0) to remove residual sodium ions.

Step C : Acidification with 30% acetic acid introduces Brønsted acid sites, with the slurry stirred for 6 hours.

Step D : The product is washed to pH 2.5–3.5 to eliminate excess acetic acid.

Step E : Aluminum oxide (Al₂O₃), carbonated rare earth (e.g., La₂(CO₃)₃), and zinc stearate are added as structural promoters. The mixture is calcined at 1,200°C for 4 hours to stabilize the catalyst’s mesoporous architecture .

Table 1: Catalyst Composition and Function

| Component | Function |

|---|---|

| Metatitanic acid | Provides TiO₂ frameworks for acid sites |

| Metasilicic acid | Enhances thermal stability |

| Sodium hydroxide | Facilitates precipitate formation |

| Acetic acid | Generates Brønsted acidity |

| Aluminum oxide | Improves mechanical strength |

| Carbonated rare earth | Modulates Lewis acidity |

| Zinc stearate | Prevents sintering during calcination |

Reaction Parameter Analysis

Optimizing reaction parameters is crucial for maximizing this compound yield. Data from the patented method reveal the following trends :

Temperature and Time

Elevating the reaction temperature from 120°C to 145°C reduces the required reaction time from 4 hours to 2 hours without compromising yield (92% in both cases). This suggests the catalyst maintains activity even under aggressive conditions.

Water Content

Water acts as a co-catalyst, polarizing the α-pinene molecule to enhance protonation. Trials show that increasing water content from 10% to 30% (relative to α-pinene) improves reaction kinetics but necessitates higher catalyst loadings to mitigate hydrolysis side reactions .

Catalyst Loading

A catalyst loading of 5–8 wt% achieves optimal yield. Substoichiometric quantities (<5 wt%) result in incomplete conversion, while excess catalyst (>8 wt%) promotes dimerization of α-pinene to undesirable byproducts like dipentene .

Comparative Performance Metrics

The patented method outperforms conventional approaches in cost and efficiency. Traditional methods using homogeneous acids (e.g., H₂SO₄) suffer from corrosion issues and yields below 80%. In contrast, the heterogeneous catalyst described here enables a 30% reduction in production costs and a 92% yield .

Table 2: Reaction Conditions and Yields

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| α-Pinene (g) | 1,000 | 1,000 | 1,000 |

| Water (g) | 100 | 300 | 200 |

| Catalyst (g) | 50 | 80 | 70 |

| Temperature (°C) | 120 | 145 | 135 |

| Time (h) | 4 | 2 | 3 |

| Yield (%) | 92 | 92 | 92 |

Chemical Reactions Analysis

Types of Reactions

Camphane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form camphor and other oxygenated derivatives.

Reduction: Reduction of this compound can yield isoborneol and borneol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Catalysts like BF3·Et2O or ZnCl2 are employed for electrophilic addition reactions.

Major Products Formed

Oxidation: Camphor and other oxygenated derivatives.

Reduction: Isoborneol and borneol.

Substitution: Various thiol-substituted this compound derivatives.

Scientific Research Applications

Chemical Synthesis

Camphane as a Building Block

this compound is primarily utilized as a building block in organic synthesis. Its structure allows it to serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. The compound can undergo various transformations, including oxidation and reduction, leading to the formation of nitroso or nitro derivatives and secondary or tertiary amines .

Table 1: Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Nitroso/nitro derivatives | Depends on specific reagents used |

| Reduction | Secondary/tertiary amines | Important for synthesizing pharmaceuticals |

| Isomerization | Camphene | Involves transformation of α-pinene |

Biological Applications

Biological Activity

Research indicates that this compound exhibits potential biological activity. Studies have investigated its interactions with biomolecules, suggesting it may have therapeutic properties relevant to drug development .

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound derivatives against various pathogens. Results indicated significant inhibitory activity, particularly against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .

Medicinal Uses

Drug Development

this compound derivatives are being explored as precursors in drug development due to their ability to modulate biological pathways. Their unique structural properties make them suitable candidates for designing new pharmaceuticals targeting specific diseases .

Table 2: Medicinal Applications of this compound Derivatives

| Application Area | Specific Use | Example Derivative |

|---|---|---|

| Antimicrobial | Treatment of bacterial infections | This compound-based antibiotics |

| Anti-inflammatory | Reducing inflammation | This compound analogs |

| Analgesic | Pain relief | Modified this compound compounds |

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are employed in the formulation of cosmetics and personal care products due to their conditioning properties .

Case Study: Cosmetic Ingredients

Research into exo-exo-2,3-camphanediol has shown its effectiveness as a conditioning agent in hair and skin products. This compound enhances texture and feel, making it a valuable ingredient in cosmetic formulations .

Mechanism of Action

Camphane exerts its hypolipidemic action by affecting the expression of sterol regulatory element-binding protein 1 (SREBP-1) and microsomal triglyceride transfer protein (MTP) . It inhibits the biosynthesis of cholesterol and triglycerides in a concentration-dependent manner, leading to reduced levels of these lipids in the plasma . The mechanism involves the upregulation of SREBP-1 expression and inhibition of MTP, which are crucial for lipid metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key Differences :

- This compound lacks functional groups (purely hydrocarbon), while camphor has a ketone, and isoborneol has a hydroxyl group.

- Adamantane’s diamondoid structure confers high thermal stability, unlike the more reactive bicyclic terpenes .

Metabolic and Binding Properties

Cytochrome P450CAM Interactions ():

| Substrate | Binding Affinity (vs. Camphor) | Hydrogen Bond with Tyr96 | Hydroxylation Sites |

|---|---|---|---|

| Camphor | High (reference) | Yes (via ketone) | Single (C5) |

| This compound | Low | No | Multiple |

| Adamantane | Moderate | No | Multiple |

| Thiocamphor | Low | No | Disordered (C5, C6) |

- This compound and adamantane exhibit lower binding specificity due to the absence of hydrogen bonding with Tyr96 in P450CAM, leading to multiple hydroxylation sites .

- Camphor ’s ketone group stabilizes binding, enabling regiospecific metabolism .

Highlights :

- This compound derivatives (e.g., hydroxamic acids 15 and 25) inhibit HDAC6 and β-amyloid aggregation, showing promise in Alzheimer’s models .

- Adamantane -based memantine is clinically approved for Alzheimer’s, highlighting its established therapeutic role .

Industrial and Natural Occurrence

- This compound in Food Science:

- Adamantane : Sourced synthetically or from petroleum, lacking significant natural abundance .

Research Frontiers and Challenges

- This compound Derivatives : Recent syntheses of ferrocenylmethylidene-camphane hybrids show anticancer activity (IC50 < 10 μM in BV-173 cells) .

- Metabolic Engineering : this compound’s multiple hydroxylation sites in P450 systems pose challenges for regioselective synthesis .

- Comparative Limitations : Unlike adamantane, this compound lacks a robust clinical track record, necessitating further in vivo validation .

Biological Activity

Camphane, a bicyclic monoterpene, has garnered attention for its diverse biological activities, including antiviral, antifungal, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to camphor and is characterized by its bicyclic framework. The compound's unique structure contributes to its biological activity, making it a valuable subject of study in pharmacology and medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, a study on camphene derivatives demonstrated significant antiviral activity against various viruses:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 2a | Influenza Virus | 45.3 |

| 2a | Ebola Pseudotype Virus | 0.12 |

| 2a | Authentic EBOV | 18.3 |

| 2a | Hantaan Virus Pseudovirus | 9.1 |

These results indicate that the surface proteins of viruses are likely targets for this compound derivatives, with specific structural features enhancing binding affinity and efficacy against viral infections .

Antifungal Activity

This compound also exhibits notable antifungal properties. A study synthesized various camphor derivatives and evaluated their antifungal activity against Trichoderma versicolor. The minimum inhibitory concentrations (MIC) were determined as follows:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 3a | T. versicolor | 0.5 |

| 4a | T. versicolor | 1.0 |

| 5k | T. versicolor | 2.0 |

The findings suggest that these camphor derivatives could serve as promising candidates for developing low-toxicity antifungals .

Antimicrobial Activity

The antimicrobial potential of this compound was further explored in a study involving its extraction from Ipomoea pes-caprae. The results indicated that this compound exhibited significant antimicrobial activity against both bacterial and fungal strains:

| Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacterial Strains | 2 µg/mL |

| Fungal Strains | 0.5 µg/mL |

Molecular docking studies revealed strong binding affinities of this compound to microbial protein targets, supporting its potential as a new antimicrobial agent .

Case Studies

Several case studies have illustrated the practical applications of this compound in health-related areas:

- Antiviral Applications : A case study demonstrated the effectiveness of camphene derivatives in inhibiting influenza virus replication in vitro, paving the way for further development of antiviral therapies.

- Antifungal Development : Research on camphor derivatives led to the identification of compounds with low toxicity and high antifungal efficacy, suggesting their potential use in agricultural applications to combat fungal pathogens.

Q & A

Basic Research Questions

Q. Q1. What are the established methodologies for synthesizing camphane derivatives, and how do reaction conditions influence product yields?

Methodological Answer: this compound is commonly synthesized via the Wolff-Kishner reduction of camphor. This reaction involves hydrazine and strong bases (e.g., KOH) under high temperatures, producing this compound through nitrogen elimination . Variations in pressure (e.g., 50 vs. 68 bar) and reaction time (0–24 hours) significantly impact the conversion efficiency of camphene to this compound, as shown in catalytic hydrogenation studies (Table 1). Researchers should optimize these parameters using gas chromatography (GC) or NMR to monitor intermediates and final products.

Table 1. Catalytic Hydrogenation of Camphene to this compound

| Pressure (bar) | Time (h) | Camphene (%) | This compound (%) |

|---|---|---|---|

| 68 | 0 | 100 | 0 |

| 68 | 24 | 35.1 | 76.92 |

| 50 | 24 | 23.8 | 76.92 |

| Data adapted from catalytic studies . | |||

Q. Q2. How is this compound structurally characterized in crystallographic studies?

Methodological Answer: X-ray diffraction (XRD) at 2.1 Å resolution has been used to resolve this compound’s binding in cytochrome P450CAM complexes. Key parameters include bond angles (e.g., C–C–C angles in the bicyclic framework) and hydrogen-bonding interactions with Tyr96 in the enzyme’s active site . For reproducibility, ensure crystallization buffers contain stabilizing agents like glycerol (20%) and potassium phosphate (100 mM) .

Advanced Research Questions

Q. Q3. How do computational simulations (MD vs. GO methods) resolve contradictions in this compound’s hydroxylation regiospecificity?

Methodological Answer: Molecular dynamics (MD) simulations of this compound’s orientation in cytochrome P450CAM reveal biases toward initial monoterpene configurations, aligning with experimental hydroxylation profiles. In contrast, geometric optimization (GO) methods fail due to oversimplified angle criteria. Refining van der Waals parameters and cut-off values in MD improves agreement with experimental data . Researchers should cross-validate simulations with crystallographic structures (e.g., PDB ID: 8CPP) and experimental product profiles .

Q. Q4. What experimental designs address conformational heterogeneity in this compound-enzyme binding studies?

Methodological Answer: Infrared (IR) spectroscopy of cyanide-labeled Y96CNF cytochrome P450CAM variants reveals substrate-dependent conformational dynamics. For this compound complexes, CO binding reduces conformational heterogeneity, as shown by Gaussian deconvolution of CN absorption bands (FWHM = 8–10 cm⁻¹). Use buffer conditions with 20% glycerol to stabilize protein-substrate interactions and perform triplicate trials to ensure statistical significance .

Q. Q5. How do non-hydrogen-bonding substrates like this compound affect catalytic uncoupling in cytochrome P450 systems?

Methodological Answer: this compound’s lack of hydrogen bonding with Tyr96 increases active-site mobility, leading to disordered solvent molecules and uncoupling (e.g., H₂O₂ production instead of hydroxylation). Monitor uncoupling via visible spectroscopy (Soret band shifts from 417 nm to 390 nm) and electron paramagnetic resonance (EPR) to detect reactive oxygen species . Compare with camphor-bound controls to isolate mobility effects.

Q. Q6. What statistical approaches resolve discrepancies in this compound’s binding affinity measurements across substrates?

Methodological Answer: Fit substrate-binding assays (e.g., isothermal titration calorimetry) to a two-state model using F-tests to evaluate Gaussian components in IR spectra. For this compound, the dissociation constant (Kₐ) varies by >50% between wild-type and Y96F mutants, necessitating error-weighted regression analysis (Table 2). Report confidence intervals (95%) and exclude outliers via Grubbs’ test .

Table 2. Substrate Binding Affinities in Cytochrome P450CAM Variants

| Substrate | WT Kₐ (μM) | Y96F Kₐ (μM) |

|---|---|---|

| Camphor | 0.5 ± 0.1 | 1.2 ± 0.3 |

| This compound | 15.0 ± 2.0 | 32.0 ± 5.0 |

| Isoborneol | 8.0 ± 1.5 | 18.0 ± 4.0 |

| Data from UV-Vis spectroscopy . |

Q. Data Contradiction Analysis

Q. Q7. Why do computational and experimental results diverge in predicting this compound’s metabolic products?

Methodological Answer: Discrepancies arise from incomplete force-field parameterization in simulations (e.g., overlooking cation-π interactions in cytochrome P450CAM’s active site). Validate computational models with experimental hydroxylation profiles using LC-MS/MS and adjust nonbonded interaction cut-offs (>12 Å) to improve accuracy .

Q. Q8. How can researchers reconcile conflicting spin-state data in this compound-bound heme proteins?

Methodological Answer: this compound induces mixed high-spin/low-spin states in heme iron, detectable via Soret band deconvolution (390 nm vs. 417 nm). Use singular value decomposition (SVD) of visible spectra to quantify spin populations and correlate with redox potentials using cyclic voltammetry .

Q. Key Recommendations for Researchers

- Reproducibility : Always report buffer compositions (e.g., 20% glycerol, 50 mM KCl) and crystallization protocols .

- Data Validation : Cross-reference computational results with XRD or spectroscopic data .

- Ethical Compliance : Cite original studies (e.g., Raag & Poulos, 1991) and avoid non-peer-reviewed sources .

Properties

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)8-4-6-10(9,3)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWYHVAWEKZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196832 | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-15-3 | |

| Record name | Bornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.